DEA NONOate
概要
説明
DEA NONOateは、ジエチルアミンNONOateとしても知られており、一酸化窒素供与体化合物です。一酸化窒素を制御された方法で放出する能力により、科学研究で広く使用されています。 一酸化窒素は、血管拡張、神経伝達、免疫応答など、さまざまな生理学的プロセスに関与する重要なシグナル伝達分子です .
科学的研究の応用
DEA NONOate has a wide range of applications in scientific research:
作用機序
DEA NONOateは、一酸化窒素を放出することによって効果を発揮し、一酸化窒素はさまざまな分子標的や経路と相互作用します。
生化学分析
Biochemical Properties
DEA NONOate plays a significant role in biochemical reactions by releasing nitric oxide, which is a crucial signaling molecule in many physiological processes. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme O6-methylguanine-DNA-methyltransferase (MGMT) through the formation of an S-nitrosothiol adduct on the enzyme . Additionally, this compound activates the soluble guanylate cyclase (sGC) system, leading to the production of cyclic guanosine monophosphate (cGMP), which is involved in various signaling pathways .
Cellular Effects
This compound influences various cellular processes by releasing nitric oxide. It has been shown to protect V79 lung fibroblast cells from oxidative damage induced by a hypoxanthine/xanthine oxidase/hydrogen peroxide model of ischemic reperfusion . Furthermore, this compound dose-dependently inhibits the release of histamine, eicosanoids, and cytokines induced by immunoglobulin E (IgE) in human mast cells . This inhibition is associated with the activation of the sGC-cGMP-protein kinase G (PKG) pathway and the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves the release of nitric oxide, which interacts with various biomolecules to exert its effects. Nitric oxide released from this compound activates the sGC system, leading to the production of cGMP . This activation results in the relaxation of smooth muscles and inhibition of platelet aggregation. Additionally, nitric oxide can form S-nitrosothiol adducts with proteins, modulating their activity. For example, this compound inhibits MGMT by forming an S-nitrosothiol adduct on the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound has a reported nitric oxide release half-life of 16 minutes at 22-25°C . This rapid release of nitric oxide allows for the study of its immediate effects on cellular processes. The compound’s stability in solution is limited, and it must be prepared immediately before use . Long-term effects of this compound on cellular function have been observed in in vitro studies, where it significantly enhanced hemodynamic parameters and aortic blood flow in rat isolated hearts after 12 hours of cryopreservation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound has been shown to inhibit histamine, eicosanoids, and cytokines release in human mast cells . At higher concentrations, this compound can have toxic effects. For example, a concentration of 65 mM this compound was able to inhibit the growth of Escherichia coli with the same efficacy as a 1 μg/ml concentration of ciprofloxacin . This demonstrates the compound’s potent antimicrobial properties at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways through the release of nitric oxide. Nitric oxide can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These different forms of nitric oxide can interact with various enzymes and cofactors, modulating metabolic flux and metabolite levels. For instance, nitric oxide released from this compound activates the sGC system, leading to the production of cGMP, which plays a role in vasodilation and signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its release of nitric oxide. Nitric oxide is a small, gaseous, and uncharged molecule, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life of approximately 1 second . This localized effect is beneficial for studying specific cellular processes without affecting the entire organism. Additionally, nitric oxide released from this compound has been shown to protect pulmonary alveolar epithelial cells from oxidative damage .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the release of nitric oxide. Nitric oxide can diffuse into various cellular compartments and organelles, modulating their activity and function. For example, nitric oxide has been shown to accumulate in the chloroplasts and their nucleoids in plants, where it regulates defense signaling . In mammalian cells, nitric oxide released from this compound can interact with various proteins and enzymes in different subcellular compartments, modulating their activity and function.
準備方法
合成経路と反応条件: DEA NONOateは、制御された条件下でジエチルアミンと一酸化窒素を反応させることによって合成されます。この反応は通常、一酸化窒素がジエチルアミンの窒素原子に結合したジアゼニウムジオレート構造の形成を伴います。 反応は、一酸化窒素の酸化を防ぐために不活性雰囲気下で行われます .
工業生産方法: this compoundの工業生産には、実験室と同様の反応条件を使用した大規模合成が含まれます。 プロセスは、より高い収率と純度のために最適化されており、多くの場合、最終製品の安定性と品質を確保するために、連続フロー反応器と高度な精製技術が採用されています .
化学反応の分析
反応の種類: DEA NONOateは、主に一酸化窒素を放出する分解反応を起こします。 また、一酸化窒素を他の分子に転移する還元ニトロシル化反応にも参加することができます .
一般的な試薬と条件:
分解: this compoundは、特に生理的pH(7.4)の水溶液中では、自発的に分解して一酸化窒素を放出します。
還元ニトロシル化: この反応は、this compoundから他の分子への一酸化窒素の転移を伴い、多くの場合、ウィルキンソン触媒などの金属錯体によって触媒されます.
主な生成物:
一酸化窒素: this compound分解の主要な生成物は、制御された方法で放出される一酸化窒素です.
ジエチルアミン: 分解の副産物として、ジエチルアミンが生成されます.
4. 科学研究への応用
This compoundは、科学研究で幅広い用途があります。
類似化合物との比較
DEA NONOateは、ニトロプルシドナトリウムやS-ニトロソチオールなどの他のNO供与体と比較されます。
類似化合物:
- ニトロプルシドナトリウム
- S-ニトロソグルタチオン
- S-ニトロソ-N-アセチルペニシラミン
This compoundは、一酸化窒素の迅速で制御された放出により際立っており、研究および産業用途において貴重なツールとなっています。
特性
IUPAC Name |
diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56329-27-2 | |
Record name | Diethylamine NONOate diethylammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diethylamine NONOate release NO?
A: Diethylamine NONOate spontaneously decomposes in aqueous solutions at physiological pH, releasing two molecules of NO. This decomposition is independent of enzymatic activity, making DEA NONOate a reliable and controllable NO donor [, , ].
Q2: What are the primary downstream effects of NO released by diethylamine NONOate?
A: NO released by diethylamine NONOate activates soluble guanylyl cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels [, , ]. This activation triggers a cascade of downstream signaling pathways, resulting in various physiological effects, including vasodilation, neurotransmission modulation, and regulation of cellular processes [, , , , , , , ].
Q3: Can diethylamine NONOate directly activate potassium channels?
A: Research suggests that NO released by diethylamine NONOate can directly activate potassium channels, contributing to vasodilation, independent of the cGMP pathway []. This direct activation has been observed in rat middle cerebral arteries [].
Q4: What is the molecular formula and weight of diethylamine NONOate?
A4: The molecular formula of diethylamine NONOate is C4H12N4O2, and its molecular weight is 148.16 g/mol.
Q5: Is there any spectroscopic data available for diethylamine NONOate?
A5: While the provided research papers do not present detailed spectroscopic data, this compound can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q6: Is diethylamine NONOate stable in aqueous solutions?
A: Diethylamine NONOate is relatively stable in aqueous solutions at acidic pH but decomposes rapidly at physiological pH [, ]. This property makes it suitable for in vitro and in vivo experiments where controlled NO release is desired.
Q7: Does diethylamine NONOate participate in any catalytic reactions?
A7: Diethylamine NONOate is not a catalyst. It acts as a substrate by decomposing to release NO.
Q8: Are there any structural analogs of diethylamine NONOate with different NO release profiles?
A: Yes, various NONOate compounds with different amine moieties exhibit varying NO release kinetics. For example, Spermine NONOate releases NO much slower than this compound [].
Q9: How is diethylamine NONOate formulated for research use?
A: Diethylamine NONOate is typically supplied as a salt, often the diethylammonium salt, which is more stable than the free acid form. It is usually dissolved in a slightly acidic buffer or deionized water immediately before use to minimize decomposition [].
Q10: Are there any specific safety considerations associated with handling diethylamine NONOate?
A10: Diethylamine NONOate should be handled with care, as it releases NO, a potentially toxic gas. Researchers should consult the compound's safety data sheet (SDS) and follow appropriate laboratory safety procedures.
Q11: How is diethylamine NONOate metabolized in vivo?
A11: While the specific metabolic pathways of diethylamine NONOate have not been extensively studied, it is likely metabolized to various nitrogen oxide species.
Q12: What are some examples of in vitro applications of diethylamine NONOate?
A12: Diethylamine NONOate is used in various in vitro studies, including:
- Inducing relaxation in isolated blood vessel preparations [, , , , , , , , , , , , , , , ].
- Studying the effects of NO on cellular processes like apoptosis and necrosis [, ].
- Investigating the role of NO in pollen germination and tube growth [].
Q13: Has diethylamine NONOate been used in animal models of disease?
A13: Yes, this compound has been used in animal models to investigate the role of NO in various conditions, including:
Q14: Are there any known mechanisms of resistance to diethylamine NONOate?
A14: Diethylamine NONOate releases NO spontaneously, which then acts on downstream targets. Therefore, resistance to this compound would likely involve alterations in NO signaling pathways or downstream targets rather than direct resistance to the compound itself.
Q15: What are the known toxicities associated with diethylamine NONOate?
A15: While this compound is a valuable research tool, excessive NO levels can be toxic. Researchers should carefully consider the appropriate dosage and administration route for their specific experimental model.
Q16: Are there any strategies for targeted delivery of diethylamine NONOate?
A16: While this compound is not currently used therapeutically, targeted delivery strategies could potentially be developed using nanoparticles or other delivery systems to localize NO release to specific tissues or cells.
Q17: Are there any biomarkers associated with the effects of diethylamine NONOate?
A17: Biomarkers like cGMP, S-nitrosylated proteins, and nitrosative stress markers could be used to assess the biological effects of this compound.
Q18: How can the concentration of diethylamine NONOate be measured?
A18: Analytical techniques like high-performance liquid chromatography (HPLC) and chemiluminescence can be used to quantify this compound and its decomposition products.
Q19: How does the solubility of diethylamine NONOate affect its efficacy?
A19: Diethylamine NONOate is readily soluble in aqueous solutions, which facilitates its use in various experimental settings.
Q20: How are analytical methods for diethylamine NONOate validated?
A20: Analytical methods used to characterize and quantify this compound should be validated for accuracy, precision, specificity, and other relevant parameters to ensure reliable and reproducible results.
Q21: What measures are taken to ensure the quality of diethylamine NONOate used in research?
A21: this compound suppliers typically provide certificates of analysis to verify the purity and identity of the compound. Researchers should purchase chemicals from reputable sources and handle them appropriately to maintain their quality.
Q22: Does diethylamine NONOate induce or inhibit drug-metabolizing enzymes?
A22: The research papers provided do not address the effects of this compound on drug-metabolizing enzymes.
Q23: Is diethylamine NONOate biocompatible and biodegradable?
A23: this compound decomposes in aqueous solutions, releasing NO and diethylamine. The biocompatibility and biodegradability of these products would depend on the specific context and dosage used.
Q24: Are there any alternatives to diethylamine NONOate as an NO donor?
A: Yes, various other NO donors are available, such as sodium nitroprusside, S-nitrosoglutathione (GSNO), and Spermine NONOate [, , ]. Each donor has unique properties and NO release kinetics, making them suitable for different research applications.
Q25: How should diethylamine NONOate waste be disposed of?
A25: this compound waste should be handled and disposed of following local regulations and guidelines for hazardous waste disposal.
Q26: What research tools are available for studying diethylamine NONOate?
A26: A variety of research tools are available, including:
- Organ bath systems: For measuring isometric tension in isolated blood vessels [, , , , , , , , , , , , , , , , , ].
- Fluorescence microscopy: For visualizing NO production using NO-sensitive dyes [, , ].
- Chemiluminescence detectors: For quantifying NO levels [, ].
- HPLC systems: For analyzing this compound and its decomposition products [].
Q27: When was diethylamine NONOate first synthesized and used as an NO donor?
A27: Diethylamine NONOate was first synthesized and characterized as an NO donor in the 1990s. Since then, it has become a widely used tool in NO research.
Q28: How is research on diethylamine NONOate contributing to interdisciplinary collaborations?
A28: Research on this compound spans various disciplines, including:
- Cardiovascular research: Investigating the role of NO in blood pressure regulation, endothelial function, and vascular disease [, , , , , , , , , , , , , , , , , ].
- Neuroscience: Examining the modulation of neuronal activity and synaptic plasticity by NO [, , ].
- Immunology: Studying the involvement of NO in inflammatory processes [, , ].
- Plant biology: Investigating the role of NO in plant development and stress responses [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。